molecular formula C23H27N3O4S B2861088 4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE CAS No. 862740-05-4

4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE

Cat. No.: B2861088
CAS No.: 862740-05-4
M. Wt: 441.55
InChI Key: MKCSVBPNPFZJSU-UHFFFAOYSA-N
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Description

4-(4-Methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the oxazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions involving appropriate intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group, morpholine ring, and oxazole ring can participate in various binding interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-amine: Lacks the morpholine ring and the 3-methyl group on the phenyl ring.

    2-(3-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine: Lacks the sulfonyl group.

    4-(4-Methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine: Lacks the morpholine ring.

Uniqueness

The presence of all three functional groups (sulfonyl, morpholine, and oxazole) in 4-(4-Methylbenzenesulfonyl)-2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine makes it unique. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-17-6-8-20(9-7-17)31(27,28)23-22(24-10-11-26-12-14-29-15-13-26)30-21(25-23)19-5-3-4-18(2)16-19/h3-9,16,24H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCSVBPNPFZJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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